molecular formula C11H15N3O3 B1373039 [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol CAS No. 1227935-27-4

[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol

Cat. No. B1373039
CAS RN: 1227935-27-4
M. Wt: 237.25 g/mol
InChI Key: LJSPBMQDDUPONQ-UHFFFAOYSA-N
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Description

“[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” is a molecule that belongs to the class of piperidines. It has a molecular weight of 237.26 . The IUPAC name for this compound is [1-(5-nitro-2-pyridinyl)-4-piperidinyl]methanol . It is also known as JNJ-10198409.


Synthesis Analysis

The synthesis of “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” from 4-Piperidinemethanol and 2-Chloro-5-nitropyridine has been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2 .


Physical And Chemical Properties Analysis

“[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Drug Discovery and Development

The piperidine moiety, which is a part of the “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” structure, is a common feature in many pharmaceutical compounds. This compound can be used as a building block in the synthesis of various drugs due to its potential to interact with biological targets. Its role in drug discovery is significant, as it can lead to the development of new therapeutic agents with applications in treating diseases such as cancer, Alzheimer’s, and cardiovascular conditions .

Neuroscience Research

In neuroscience, “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” can be utilized in the study of neurological pathways and disorders. It may serve as a precursor for compounds that modulate neurotransmitter systems, contributing to research on depression, anxiety, and neurodegenerative diseases.

Cancer Therapy

This compound’s derivatives could be explored for their anticancer properties. By acting on specific cellular targets, they may inhibit the growth of cancer cells or interfere with critical pathways involved in tumor progression. The nitropyridine segment, in particular, could be key in designing kinase inhibitors or other types of anticancer agents .

Pain Management

The analgesic properties of piperidine derivatives make “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” a candidate for the development of new pain management drugs. It could lead to safer and more effective treatments for chronic pain conditions.

Antimicrobial and Antifungal Applications

Research into antimicrobial and antifungal agents is another area where this compound could have significant applications. Its structural features might be harnessed to create new medications that combat resistant strains of bacteria and fungi .

Chemical Synthesis and Material Science

In the field of chemical synthesis, “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” can be used as an intermediate in the preparation of complex organic molecules. Its reactivity and structural versatility make it valuable for constructing a wide range of chemical entities, which can have further applications in material science .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Mode of Action

It is known that nitropyridine derivatives can undergo recyclization by the action of hydrazine hydrate . This could potentially influence the interaction of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with piperidine derivatives , it is likely that multiple pathways could be affected.

Result of Action

Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

[1-(5-nitropyridin-2-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSPBMQDDUPONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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